[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
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Overview
Description
The compound [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is a type of phosphatidylcholine, which is a class of glycerophospholipids. Phosphatidylcholines are essential components of cell membranes and play a crucial role in cellular signaling and metabolism. This specific compound consists of a stearic acid (18:0) at the sn-1 position and a docosapentaenoic acid (22:5) with five cis double bonds at the sn-2 position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with stearic acid and docosapentaenoic acid. The reaction conditions often include the use of catalysts such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then subjected to enzymatic or chemical modification to achieve the desired fatty acid composition .
Chemical Reactions Analysis
Types of Reactions
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:
Oxidation: The polyunsaturated fatty acid chain (22:5) is susceptible to oxidation, leading to the formation of hydroperoxides and other oxidative products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen, often in the presence of metal catalysts.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used to hydrolyze the ester bonds under physiological conditions.
Major Products Formed
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free stearic acid, docosapentaenoic acid, and glycerophosphocholine.
Scientific Research Applications
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate has several scientific research applications:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Studied for its potential anti-inflammatory and neuroprotective effects due to the presence of docosapentaenoic acid.
Industry: Utilized in the formulation of liposomes for drug delivery and as an emulsifier in food products.
Mechanism of Action
The effects of [(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate are primarily mediated through its incorporation into cell membranes, where it influences membrane fluidity and signaling pathways. The docosapentaenoic acid moiety can modulate inflammatory responses by serving as a precursor to anti-inflammatory lipid mediators .
Comparison with Similar Compounds
Similar Compounds
PC(180/226(4Z,7Z,10Z,13Z,16Z,19Z)): Contains docosahexaenoic acid instead of docosapentaenoic acid.
PC(160/225(7Z,10Z,13Z,16Z,19Z)): Contains palmitic acid instead of stearic acid.
Uniqueness
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to the specific combination of stearic acid and docosapentaenoic acid, which imparts distinct biophysical properties to cell membranes and influences various biological processes .
Properties
Molecular Formula |
C48H86NO8P |
---|---|
Molecular Weight |
836.2 g/mol |
IUPAC Name |
[(2R)-2-[(7Z,10Z,13Z,16Z,19Z)-docosa-7,10,13,16,19-pentaenoyl]oxy-3-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C48H86NO8P/c1-6-8-10-12-14-16-18-20-22-23-24-25-27-29-31-33-35-37-39-41-48(51)57-46(45-56-58(52,53)55-43-42-49(3,4)5)44-54-47(50)40-38-36-34-32-30-28-26-21-19-17-15-13-11-9-7-2/h8,10,14,16,20,22,24-25,29,31,46H,6-7,9,11-13,15,17-19,21,23,26-28,30,32-45H2,1-5H3/b10-8-,16-14-,22-20-,25-24-,31-29-/t46-/m1/s1 |
InChI Key |
MAAMGQXOTCBPFS-JPGWWKBXSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCC=CCC=CCC=CCC=CCC=CCC |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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